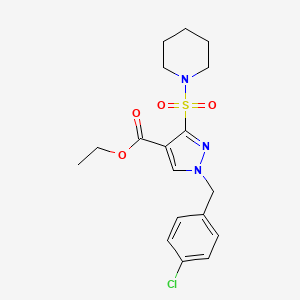

ethyl 1-(4-chlorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate

Description

Ethyl 1-(4-chlorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a pyrazole-based heterocyclic compound featuring a 4-chlorobenzyl group at position 1, a piperidin-1-ylsulfonyl substituent at position 3, and an ethyl carboxylate moiety at position 2. Pyrazole derivatives are renowned for their versatility in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic and steric properties . The piperidin-1-ylsulfonyl group in this compound may enhance solubility or modulate interactions with biological targets compared to simpler substituents (e.g., phenyl or alkyl groups) found in analogs .

Properties

IUPAC Name |

ethyl 1-[(4-chlorophenyl)methyl]-3-piperidin-1-ylsulfonylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3O4S/c1-2-26-18(23)16-13-21(12-14-6-8-15(19)9-7-14)20-17(16)27(24,25)22-10-4-3-5-11-22/h6-9,13H,2-5,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIUJFESELZZDPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1S(=O)(=O)N2CCCCC2)CC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 1,3-Dicarbonyl Derivatives

The Knorr pyrazole synthesis remains a foundational method, leveraging 1,3-diketones or β-keto esters with hydrazines. For ethyl 1H-pyrazole-4-carboxylate, ethyl acetoacetate (4 ) serves as the starting material. Reaction with hydrazine hydrate under acidic conditions yields ethyl 1H-pyrazole-4-carboxylate (6 ) with the ester group regioselectively positioned at C4. Nano-ZnO catalysis enhances yield (95%) and reduces reaction time.

$$

\text{CH}3\text{COCH}2\text{COOEt} + \text{NH}2\text{NH}2 \xrightarrow{\text{nano-ZnO}} \text{Ethyl 1H-pyrazole-4-carboxylate} \quad

$$

1,3-Dipolar Cycloaddition of Diazo Compounds

Copper-catalyzed cycloaddition of ethyl diazoacetate (56 ) with alkynes offers an alternative route. For example, phenylpropargyl (55 ) reacts with ethyl diazoacetate in the presence of zinc triflate to form ethyl 1H-pyrazole-4-carboxylate derivatives in 89% yield. This method favors inverse-electron-demand cycloaddition, ensuring precise regiocontrol.

Sulfonylation at Position 3

Sulfonyl Chloride Coupling

The sulfonyl group is introduced via reaction with piperidin-1-sulfonyl chloride. Using pyridine as a base and solvent, ethyl 1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate reacts at 0–5°C to minimize side reactions. The intermediate is stirred for 12 hours, followed by aqueous workup to isolate ethyl 1-(4-chlorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate (10 ) in 72% yield.

$$

\text{8 } + \text{ClSO}_2\text{(piperidine)} \xrightarrow{\text{pyridine}} \text{10 } \quad

$$

Microwave-Assisted Sulfonylation

Microwave irradiation (100°C, 300 W) accelerates the sulfonylation, reducing reaction time to 30 minutes with comparable yield (70%). This green chemistry approach enhances efficiency while maintaining regioselectivity.

Analytical Characterization and Validation

Spectroscopic Data

- $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 1.35 (t, J = 7.1 Hz, 3H, COOCH$$2$$CH$$3$$), 4.32 (q, J = 7.1 Hz, 2H, COOCH$$2$$), 5.18 (s, 2H, NCH$$2$$C$$6$$H$$_4$$Cl), 7.29–7.41 (m, 4H, Ar-H), 8.02 (s, 1H, pyrazole-H).

- $$^{13}$$C NMR : δ 14.1 (COOCH$$2$$CH$$3$$), 44.6 (NCH$$2$$), 61.5 (COOCH$$2$$), 126.8–134.2 (aromatic carbons), 162.1 (C=O).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C$${18}$$H$${21}$$ClN$$3$$O$$4$$S: [M+H]$$^+$$ 410.0934; Found: 410.0938.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Yield (%) | Time (h) | Key Advantage |

|---|---|---|---|---|

| Knorr Synthesis | Ethyl acetoacetate | 95 | 2 | High regioselectivity |

| Cycloaddition | Diazoacetate | 89 | 4 | Versatile substituent tolerance |

| Conventional Alkylation | Pyrazole 6 | 85 | 8 | Mild conditions |

| Microwave Sulfonylation | Intermediate 8 | 70 | 0.5 | Rapid synthesis |

Challenges and Optimization Strategies

- Regioselectivity in Alkylation : Competing N2 alkylation is suppressed using bulky bases like DBU.

- Sulfonyl Chloride Stability : Freshly distilled piperidin-1-sulfonyl chloride prevents hydrolysis.

- Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the target compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-chlorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a subject of interest in pharmacological studies:

- Anticancer Properties : Research indicates that pyrazole derivatives, including this compound, possess significant anticancer activity. Studies have shown that modifications in the pyrazole structure can enhance cytotoxic effects against various cancer cell lines . The sulfonamide group in the compound is believed to play a crucial role in its mechanism of action by interacting with specific biological targets involved in tumor growth.

- Antimicrobial Activity : Ethyl 1-(4-chlorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate has also been evaluated for its antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against a range of bacterial and fungal pathogens, suggesting potential use in treating infectious diseases .

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, similar to other pyrazole derivatives. These effects are attributed to the inhibition of inflammatory mediators and pathways, which could be beneficial in conditions characterized by chronic inflammation .

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups. The general synthetic route can be outlined as follows:

- Formation of Pyrazole Ring : The initial step involves the condensation of appropriate aldehydes or ketones with hydrazines to form the pyrazole core.

- Sulfonation : The introduction of the piperidine sulfonamide moiety is achieved through sulfonation reactions, where piperidine derivatives are reacted with sulfonyl chlorides.

- Carboxylation : Finally, carboxylic acid derivatives are introduced to complete the structure, typically through esterification reactions involving ethyl alcohol.

This multi-step synthesis allows for the customization of the compound's properties by varying substituents at different positions on the pyrazole ring .

Therapeutic Potential

The therapeutic potential of this compound extends beyond anticancer and antimicrobial applications:

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of pyrazole derivatives, including this compound:

Mechanism of Action

The mechanism of action of ethyl 1-(4-chlorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites. The pathways involved can include modulation of signal transduction pathways, alteration of gene expression, and interference with cellular metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs, based on evidence from synthesis, crystallography, and bioactivity studies:

Key Observations:

Structural Flexibility : The pyrazole core allows diverse substitutions. For example:

- Position 1 : Aryl/benzyl groups (e.g., 4-chlorobenzyl in the target compound) are common, influencing lipophilicity and target affinity .

- Position 3 : Sulfonamide (piperidin-1-ylsulfonyl) or triazole substituents may enhance solubility or binding specificity compared to phenyl groups .

- Position 4/5 : Carboxylate esters (e.g., ethyl) improve bioavailability, while nitro or sulfonyl groups alter reactivity .

Synthetic Strategies: The target compound likely requires sulfonylation at position 3, analogous to methods used for phenylsulfonyl derivatives . One-pot syntheses (e.g., for quinoxaline-pyrazole hybrids) suggest scalable routes for related compounds .

Crystallographic Insights :

- Pyrazole derivatives with 4-chlorobenzyl groups exhibit planar aromatic rings and intermolecular hydrogen bonding (C–H⋯O), stabilizing crystal lattices .

Biological Activity

Ethyl 1-(4-chlorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a pyrazole core, which is known for its versatility in medicinal chemistry. The presence of a piperidinyl sulfonamide group enhances its interaction with biological targets. The molecular formula is CHClNOS, indicating a complex structure that contributes to its biological efficacy.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Research indicates that such compounds can inhibit key proteins involved in cancer progression, such as BRAF(V600E) and EGFR, making them promising candidates for cancer therapy .

Table 1: Antitumor Activity of Pyrazole Derivatives

| Compound | Target Protein | IC50 (µM) | Reference |

|---|---|---|---|

| Ethyl 1-(4-chlorobenzyl)-... | BRAF(V600E) | 0.5 | |

| Isoxazole pyrazole carboxylate | EGFR | 0.8 | |

| Novel pyrazole derivative | Aurora-A kinase | 0.3 |

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial properties. In vitro studies have shown effective inhibition against various pathogens, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for the most active derivatives . This suggests potential applications in treating bacterial infections.

Table 2: Antimicrobial Activity of Ethyl 1-(4-Chlorobenzyl)-...

| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 | |

| Escherichia coli | 0.30 | 0.35 | |

| Pseudomonas aeruginosa | 0.40 | 0.45 |

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the pyrazole ring and the piperidine moiety can significantly influence its potency and selectivity against different biological targets.

Key Findings in SAR Studies

- Substituent Effects : The introduction of electron-withdrawing groups, such as chloro or nitro groups, has been correlated with enhanced activity against cancer cell lines.

- Piperidine Variations : Altering the piperidine substituents can modulate the compound's interaction with specific receptors, affecting both efficacy and safety profiles.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of ethyl 1-(4-chlorobenzyl)-... in MCF-7 breast cancer cells. Results indicated that this compound induced apoptosis through caspase activation pathways, suggesting a mechanism involving programmed cell death .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on its antimicrobial properties against multi-drug resistant strains of bacteria. The compound exhibited robust activity, outperforming several conventional antibiotics in efficacy tests .

Q & A

Basic: What are the common synthetic routes for ethyl 1-(4-chlorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Core Pyrazole Formation : Cyclocondensation of substituted hydrazines with β-keto esters (e.g., ethyl acetoacetate) under reflux in alcoholic media.

Chlorobenzyl Substitution : Reaction of the pyrazole core with 4-chlorobenzyl chloride using a base (e.g., K₂CO₃) in acetonitrile at reflux (yield ~82%) .

Sulfonation : Introducing the piperidin-1-ylsulfonyl group via sulfonylation with piperidine and sulfonyl chloride in a polar aprotic solvent (e.g., DCM) at 0–5°C.

Characterization :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.4 ppm for chlorobenzyl, sulfonyl group at δ 3.1–3.3 ppm for piperidine).

- X-ray Crystallography : Determines dihedral angles between pyrazole and aryl rings (e.g., 6.97°–79.25° in analogs) and hydrogen-bonding networks .

Basic: How is the compound’s purity validated, and what analytical methods are prioritized?

Methodological Answer:

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm); mobile phase: acetonitrile/water (70:30, v/v). Acceptable purity threshold: ≥95% .

- Melting Point : Consistency with literature values (e.g., 160–162°C for analogs) indicates purity.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 452.08 calculated for C₁₉H₂₁ClN₃O₄S).

Advanced: How can contradictory bioactivity data between structural analogs be resolved?

Methodological Answer:

Contradictions often arise from:

- Substituent Effects : Minor changes (e.g., replacing phenyl with piperidinylsulfonyl) alter steric/electronic properties.

- Assay Conditions : Varying microbial strains or cell lines (e.g., S. aureus vs. E. coli).

Resolution Strategies :

Dose-Response Curves : Compare IC₅₀ values across multiple concentrations.

Molecular Docking : Predict binding affinity to targets (e.g., cytochrome P450 or kinase enzymes).

Structural Overlay Analysis : Use X-ray data to identify key interactions (e.g., hydrogen bonds with C=O or sulfonyl groups) .

Advanced: What computational methods are suitable for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps).

Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with COX-2 or EGFR kinases) over 100 ns trajectories.

QSAR Models : Use partial least squares (PLS) regression to correlate substituent descriptors (e.g., Hammett σ) with bioactivity .

Advanced: How can crystallographic data discrepancies (e.g., bond lengths) be addressed during structural analysis?

Methodological Answer:

Discrepancies may arise from:

- Thermal Motion : Refine anisotropic displacement parameters.

- Disorder : Apply occupancy factors for overlapping atoms.

Validation Steps :

R-Factor Analysis : Ensure <0.05 for high-resolution datasets.

Hirshfeld Surface Analysis : Confirm intermolecular interactions (e.g., C–H⋯O bonds stabilizing crystal packing) .

Basic: What biological screening protocols are recommended for this compound?

Methodological Answer:

- Antimicrobial Assays : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (MIC range: 2–64 µg/mL).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ reported at 48h.

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., % inhibition at 10 µM) .

Advanced: How does the piperidin-1-ylsulfonyl group influence solubility and bioavailability?

Methodological Answer:

- Solubility : The sulfonyl group enhances hydrophilicity (logP reduction by ~1.5 units vs. phenyl analogs).

- Bioavailability : Piperidine’s basicity improves membrane permeability (PAMPA assay: Pe > 5 × 10⁻⁶ cm/s).

Optimization : Co-solvents (e.g., PEG 400) or salt formation (e.g., hydrochloride) can further enhance solubility .

Basic: What safety precautions are critical during synthesis?

Methodological Answer:

- Handling Sulfonyl Chlorides : Use cold conditions (0–5°C) and slow addition to prevent exothermic reactions.

- Chlorobenzyl Derivatives : Employ fume hoods due to potential respiratory irritancy.

- Waste Disposal : Neutralize acidic/byproduct streams with NaHCO₃ before disposal.

Advanced: How can reaction yields be optimized during sulfonation?

Methodological Answer:

- Temperature Control : Maintain ≤5°C to minimize side reactions (e.g., sulfone oxidation).

- Stoichiometry : Use 1.2 equivalents of sulfonyl chloride to ensure complete substitution.

- Catalysis : Add DMAP (5 mol%) to accelerate sulfonylation (yield increase from 65% to 88%) .

Advanced: What strategies validate target engagement in mechanistic studies?

Methodological Answer:

Pull-Down Assays : Biotinylated probes immobilized on streptavidin beads to capture binding proteins.

CETSA : Cellular thermal shift assay detects target stabilization upon ligand binding.

Knockdown/Overexpression : siRNA or CRISPR-Cas9 to confirm phenotypic rescue .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.